Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate
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Overview
Description
ETHYL 3-[2-(4-ETHYLPIPERAZINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperazine ring, which is a common structural motif in many pharmaceuticals due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(4-ETHYLPIPERAZINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(4-ETHYLPIPERAZINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
ETHYL 3-[2-(4-ETHYLPIPERAZINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(4-ETHYLPIPERAZINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine: Shares the piperazine ring and has similar biological activities.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
ETHYL 3-[2-(4-ETHYLPIPERAZINO)-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL]PROPANOATE is unique due to its specific ester structure combined with the piperazine and pyrimidine rings, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C16H26N4O3 |
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Molecular Weight |
322.40 g/mol |
IUPAC Name |
ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate |
InChI |
InChI=1S/C16H26N4O3/c1-4-19-8-10-20(11-9-19)16-17-12(3)13(15(22)18-16)6-7-14(21)23-5-2/h4-11H2,1-3H3,(H,17,18,22) |
InChI Key |
KRDSZGMFUVOEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CCC(=O)OCC)C |
Origin of Product |
United States |
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